molecular formula C16H14 B1605548 di-p-Tolylacetylene CAS No. 2789-88-0

di-p-Tolylacetylene

Cat. No. B1605548
CAS RN: 2789-88-0
M. Wt: 206.28 g/mol
InChI Key: OFDOCXDLDQXWIX-UHFFFAOYSA-N
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Description

Di-p-Tolylacetylene (DTA) is an organic compound with the chemical formula C14H12. It is a colorless, non-toxic, and non-flammable liquid that is insoluble in water. DTA is an important building block in organic synthesis and has been widely used in the synthesis of a variety of compounds. It is also a versatile intermediate for the synthesis of other organic compounds, such as pharmaceuticals, fragrances, and dyes.

Scientific Research Applications

  • Synthesis and Characterization of Complexes

    • Di-p-tolylacetylene has been identified in the thermal cleavage of carbyne ligands from chromium complexes, leading to the formation of symmetrical alkynes like di-p-tolylacetylene itself (Fischer, Ruhs, & Plabst, 1977).
  • Photophysics and Structural Analysis

    • Studies on di-p-tolylacetylene derivatives, such as octatetraynes, have focused on their photophysical properties, crystal data, and potential for polymerization, offering insights into the properties of related polyynes (Deperasińska et al., 2011).
  • Pyrolysis Studies

    • Research on o-tolylacetylene, a related compound, through flash vacuum pyrolysis has contributed to understanding the formation of polycyclic aromatic hydrocarbons (PAHs) and insights into hydrocarbon combustion chemistry (Wentrup, Winter, & Kvaskoff, 2015).
  • Organic Synthesis

    • Di-p-tolylacetylene has been utilized in the synthesis of various organic compounds, showcasing its versatility in organic reactions and transformations (Kodama et al., 2021).
  • Polymerization Processes

    • The catalytic polymerization of di-p-tolylacetylene has been studied, providing valuable information for the production of poly(arylacetylene) with high stereoregularity and molecular weight, important for material science applications (Mastrorilli et al., 2002).
  • Energy Storage Applications

    • Di-p-tolyl disulfides, which are structurally related to di-p-tolylacetylene, have been explored for their potential in energy storage devices due to their phase transition properties under varying physical conditions (Ali, Han, & Li, 2022).
  • Reactions and Rearrangements

    • Studies on di-p-tolylacetylene have explored its reactions and rearrangements, contributing to the understanding of chemical reaction mechanisms and molecular transformations (Sakla, Tadros, & Khaliel, 1970).
  • Organometallic Chemistry

    • Research involving di-p-tolylacetylene in organometallic chemistry has provided insights into the formation of intermediates and the role of steric effects in chemical reactions (Rausch & Mintz, 1980).
  • Crystal Structure Predictions

    • Theoretical studies have been conducted on di-p-tolyl disulfide, a compound related to di-p-tolylacetylene, to predict crystal structures, aiding in the design of more stable materials (Hao et al., 2021).
  • Alkyne and Vinylidene Reactions

    • Investigations into the reactions between di-p-tolylacetylene and other compounds have expanded knowledge in the field of synthetic chemistry, particularly in the context of alkyne and vinylidene reactions (Bianchini et al., 1996).

properties

IUPAC Name

1-methyl-4-[2-(4-methylphenyl)ethynyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDOCXDLDQXWIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334323
Record name di-p-Tolylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

di-p-Tolylacetylene

CAS RN

2789-88-0
Record name di-p-Tolylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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